Isradipine is a second-generation dihydropyridine (DHP) calcium channel blocker that exhibits high specificity and potency toward L-type voltage-gated calcium channels. First approved in 1990 for the treatment of hypertension, this compound has since emerged as a compound of significant research interest due to its unique pharmacological properties and potential neuroprotective applications [1] [2]. As a small molecule drug with the chemical formula C19H21N3O5, this compound shares structural similarities with other DHPs including felodipine, nifedipine, and nimodipine, yet it demonstrates distinct binding characteristics and tissue selectivity that underlie its specific clinical and research applications [3].
Therapeutically, this compound is indicated for the management of mild to moderate essential hypertension, where it may be used as monotherapy or in combination with thiazide diuretics [3]. Its hemodynamic effects are characterized primarily by peripheral arterial vasodilation resulting from the inhibition of calcium influx into vascular smooth muscle cells, leading to decreased peripheral vascular resistance without significant cardiodepressant effects at therapeutic doses [3] [1]. This vascular selectivity is attributed to the drug's state-dependent binding kinetics and the unique biophysical properties of calcium channels in vascular smooth muscle compared to cardiac muscle [3]. The drug undergoes extensive first-pass metabolism in the liver via the cytochrome P450 3A4 (CYP3A4) system, resulting in an oral bioavailability of approximately 15%-24%, with elimination primarily through renal (60%-65%) and fecal (25%-30%) routes [3] [4].
The primary molecular target of this compound is the voltage-gated L-type calcium channel, specifically those containing Cav1.2 and Cav1.3 α1 subunits [3] [5]. These channels represent the major calcium influx pathway in excitable tissues including vascular smooth muscle, cardiac myocytes, and neuronal populations such as substantia nigra dopaminergic neurons [3] [5]. This compound exerts its effects through allosteric modulation, binding to a specific site on the α1 subunit that differs from the binding sites for other calcium channel blockers such as phenylalkylamines and benzothiazepines [6].
The binding affinity and inhibitory potency of this compound are strongly state-dependent, with highest affinity for the inactivated state of the channel, intermediate affinity for the open state, and lowest affinity for the resting state [6]. This state-dependent binding underlies this compound's therapeutic selectivity for vascular smooth muscle over cardiac tissue, as arterial smooth muscle typically exhibits longer depolarization durations, resulting in a higher proportion of channels in the inactivated state where this compound binding is favored [3]. At the molecular level, research has identified that specific residues in the IVS6 segment of the α1C subunit (Tyr1485, Met1486, and Ile1493) are critical for high-affinity binding, as mutation of these residues results in a 110-fold reduction in this compound affinity [6].
Table 1: Key Molecular Binding Parameters of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Primary Molecular Target | L-type calcium channels (Cav1.2, Cav1.3) | Heterologous expression systems [3] [5] |
| Binding Site | α1 subunit (IVS6 segment) | Site-directed mutagenesis studies [6] |
| Critical Binding Residues | Tyr1485, Met1486, Ile1493 | Mutational analysis [6] |
| State Dependence | Inactivated > Open > Resting | Voltage-clamp experiments [3] [6] |
| Affinity for Cav1.3 | High (IC50 in low nM range) | Radioligand binding [5] [7] |
| Selectivity Ratio (Cav1.3/Cav1.2) | ~1:1 (nearly equal potency) | Comparative affinity studies [7] |
At the cellular level, this compound-mediated inhibition of L-type calcium channels results in decreased calcium influx during membrane depolarization, which in turn reduces the calcium-calmodulin activation of myosin light chain kinase (MLCK) in smooth muscle cells [3]. This interruption of the calcium signaling cascade prevents the phosphorylation of myosin light chains, leading to reduced actin-myosin cross-bridging and ultimately smooth muscle relaxation [3]. In resistance arteries, this relaxation manifests as vasodilation and decreased peripheral vascular resistance, which is the primary mechanism underlying this compound's antihypertensive effects [3] [1].
In neuronal systems, particularly in substantia nigra dopaminergic neurons, this compound modulates pacemaking activity by reducing oscillatory calcium influx through Cav1.3 channels without disrupting the overall firing rate [5]. This selective inhibition is possible because these neurons rely on L-type channels to drive slow, rhythmic pacemaking, unlike many other neuronal types [5]. The reduction in calcium oscillations leads to decreased mitochondrial calcium loading and subsequent reduction in reactive oxygen species (ROS) generation, which may explain the neuroprotective properties observed in preclinical models [5] [7]. The following diagram illustrates the core signaling pathway through which this compound affects vascular smooth muscle and neurons:
Figure 1: this compound's core mechanism of action on calcium signaling in smooth muscle and neurons. The diagram illustrates how this compound binds to L-type calcium channels, reducing calcium influx and downstream effects including muscle contraction and mitochondrial stress.
The absorption and distribution characteristics of this compound contribute significantly to its clinical and research utility. After oral administration, this compound is rapidly and extensively absorbed (90%-95% absorption), though its bioavailability is limited to 15%-24% due to significant first-pass metabolism in the liver [3] [4]. The drug exhibits high protein binding (approximately 95%), primarily to albumin, which influences its distribution volume and free fraction available for pharmacological activity [3]. The time to peak concentration occurs approximately 2-3 hours after oral administration, with an elimination half-life of about 8 hours, supporting twice or three-times daily dosing for the immediate-release formulation [3].
Table 2: Comprehensive Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Oral Absorption | 90-95% | Human studies with radiolabeled drug [4] |
| Absolute Bioavailability | 15-24% | Due to extensive first-pass metabolism [3] |
| Protein Binding | 95% | Primarily to albumin [3] |
| Time to Peak Concentration | 2-3 hours | Oral administration [3] |
| Elimination Half-Life | 8 hours | Single dose kinetics [3] |
| Effective Half-Life (Chronic) | 8.8 hours (parent drug), 16 hours (metabolites) | Multiple dosing regimen [4] |
| Route of Elimination | Urine (60-65%), Feces (25-30%) | Mass balance studies [3] [4] |
| Metabolism | Extensive hepatic via CYP3A4 | Metabolite profiling [3] [1] |
In research settings, particularly in neuroprotection studies, specific dosing regimens and concentration ranges have been established to achieve desired effects in various model systems. For in vivo studies in mice, subcutaneous administration via osmotic minipumps at doses of 3 mg/kg/day achieved plasma concentrations in the low nanomolar range (approximately 5-15 nM), which were sufficient to provide significant protection against 6-hydroxydopamine (6-OHDA) toxicity in substantia nigra dopaminergic neurons [7]. In electrophysiological experiments using brain slices, bath application of this compound at 1 μM consistently inhibited Cav1-mediated calcium currents and cytosolic calcium oscillations without affecting pacemaking frequency [5].
Table 3: Experimentally-Established Parameters for Research Applications
| Experimental Model | Effective Concentration/Dose | Observed Effect |
|---|---|---|
| Mouse neuroprotection | 3 mg/kg/day (s.c., minipump) | ~50% protection against 6-OHDA toxicity [7] |
| Ex vivo brain slices | 1 μM (bath application) | ~50% reduction in dendritic calcium oscillations [5] |
| Human clinical trials (STEADY-PD) | 5-10 mg/day (oral, controlled-release) | Maximum tolerated dose in Parkinson's patients [1] |
| Plasma concentration (neuroprotection) | 5-15 nM | Achievable in humans, protective in mice [7] |
| Binding affinity (Cav1.3) | IC50 ~ 40-100 nM | Voltage-clamp studies [5] [7] |
The functional effects of this compound on calcium signaling in neurons can be quantitatively assessed using a combination of whole-cell patch-clamp electrophysiology and two-photon laser-scanning microscopy (2PLSM) with calcium indicators [5]. The following protocol has been validated for studying this compound's effects on substantia nigra pars compacta (SNc) dopaminergic neurons:
Brain slice preparation: Prepare coronal midbrain slices (250-300 μm thick) from young mice (P25-P35) using a vibrating microtome in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, saturated with 95% O2/5% CO2 [5].
Electrophysiological recording: Identify SNc DA neurons by their characteristic morphology and pacemaker activity. Patch neurons in whole-cell mode with electrodes (3-5 MΩ resistance) filled with intracellular solution containing (in mM): 115 K-gluconate, 10 HEPES, 2 MgCl2, 10 phosphocreatine, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 100 μM Fura-2 or other calcium indicator [5].
Calcium imaging: After achieving whole-cell configuration, allow 20-30 minutes for dye equilibration. Perform line-scan imaging along dendrites at approximately 10 μm (proximal) and 100 μm (distal) from the soma during spontaneous pacemaking. Determine maximum fluorescence by hyperpolarizing neurons to -70 mV to establish baseline [5].
Drug application: Apply this compound (1 μM) via bath perfusion for 15-20 minutes while continuously monitoring pacemaking activity and calcium transients. Compare peak and average calcium concentrations before and after drug application [5].
Data analysis: Calculate quantitative calcium concentrations using the formula: [Ca2+] = KD × (R - Rmin)/(Rmax - R) × (F380max/F380min), where R is the fluorescence ratio, KD is the dissociation constant of the indicator, and F380 is fluorescence at 380 nm excitation [5].
The neuroprotective efficacy of this compound has been systematically evaluated in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, with the following established protocol [7]:
Animal preparation: Use male C57BL/6 mice (6-7 weeks old, 20±1 g). Administer this compound continuously via subcutaneous osmotic minipumps (model 2004) at a dose of 3 mg/kg/day. Pre-equilibrate pumps in 0.9% saline overnight at 37°C before implantation to ensure immediate drug release [7].
Surgical procedure: Three days after minipump implantation, anesthetize mice with ketamine/xylazine mixture and immobilize in a stereotaxic frame. Inject 6-OHDA (2 μg in 0.5 μL saline with 0.02% ascorbic acid) unilaterally into the dorsal striatum at coordinates: 0.4 mm anterior, 1.8 mm lateral to bregma, and 2.9 mm ventral from dura. Maintain injection rate at 0.1 μL/min and leave the micropipette in place for 3 additional minutes before retraction to minimize backflow [7].
Histological analysis: After 25 days, transcardially perfuse mice with 4% paraformaldehyde. Prepare serial coronal sections (30 μm) through striatum and midbrain. Process for tyrosine hydroxylase (TH) immunohistochemistry using standard ABC-peroxidase or fluorescence methods [7].
Quantitative assessment: Estimate the number of TH-positive neurons in SNc using unbiased stereological counting methods (optical fractionator). Analyze striatal TH-immunoreactive fiber density using optical density measurements in the dorsolateral striatum. Compare lesioned and unlesioned sides to determine protection efficacy [7].
The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:
Figure 2: Experimental workflow for evaluating this compound's neuroprotective effects in the 6-OHDA mouse model, from drug administration to histological analysis.
The potential application of this compound in Parkinson's disease (PD) represents one of the most significant translational research directions for this calcium channel blocker. The scientific rationale stems from the unique physiological properties of substantia nigra pars compacta (SNc) dopaminergic neurons, which rely on Cav1.3 L-type calcium channels for autonomous pacemaking activity [5] [7]. This reliance creates a sustained calcium stress that increases with aging and contributes to the selective vulnerability of these neurons in PD [5] [1]. Preclinical studies have demonstrated that this compound, through its high affinity for Cav1.3 channels, can remodel SNc DA neurons to a more juvenile phenotype with reduced mitochondrial oxidant stress and normalized mitochondrial turnover, thereby potentially conferring protection against neurodegenerative processes [5].
The neuroprotective efficacy of this compound has been systematically evaluated in multiple PD models. In the 6-OHDA mouse model, continuous systemic administration of this compound achieved plasma concentrations of 5-15 nM and produced dose-dependent sparing of both dopaminergic fibers in the striatum and cell bodies in the SNc [7]. Importantly, these protective concentrations are clinically achievable in humans, strengthening the translational potential. The protective mechanism involves diminished cytosolic calcium oscillations without alteration of autonomous spiking activity, leading to reduced mitochondrial oxidant stress and decreased basal mitophagy rates [5]. This remodeling of calcium homeostasis and mitochondrial function suggests that this compound may target fundamental processes linking aging to PD vulnerability.
The transition from preclinical findings to clinical evaluation has been systematically pursued through a series of clinical trials. Based on epidemiological studies showing that DHP use was associated with a reduced risk of PD development [1], a phase 2 clinical trial (STEADY-PD) established that this compound controlled-release at 10 mg daily was the maximum tolerated dose in early PD patients, with peripheral edema and dizziness being the most common adverse effects [1]. This finding paved the way for an ongoing phase 3 clinical trial (STEADY-PD III), which is a 36-month, parallel-group, placebo-controlled study designed to determine whether this compound (10 mg immediate-release) can slow disease progression in early PD patients [1].
The primary outcome measure for STEADY-PD III is the change in total UPDRS score over the 36-month treatment period, with several secondary measures including time to initiation of symptomatic treatment, development of motor complications, and progression of non-motor disability [1]. The results of this trial, expected in 2019 (according to the search results), will provide crucial evidence regarding the disease-modifying potential of this compound in PD. Importantly, the pharmacological rationale for this trial is strengthened by the demonstration that chronic this compound treatment effectively engages Cav1.3 channels in SNc DA neurons at clinically achievable doses without inducing maladaptive compensations that might limit its efficacy [5].
The therapeutic applications of this compound extend beyond its approved indication for hypertension to include potential neuroprotective strategies in neurodegenerative conditions. In clinical practice for hypertension, this compound is typically initiated at 2.5 mg twice daily (immediate-release) or 5 mg once daily (sustained-release), with dosage titration at 2-4 week intervals up to 20 mg daily [1]. The most common adverse effects include dizziness, headache, flushing, peripheral edema, and tachycardia resulting from reflex sympathetic activation [1]. These effects are generally consistent with the vasodilatory mechanism of action shared by dihydropyridine calcium channel blockers.
From a drug development perspective, this compound represents an interesting example of drug repurposing based on mechanistic insights into disease pathophysiology. The high affinity for neuronal Cav1.3 channels, favorable blood-brain barrier penetration, and established safety profile made this compound a strong candidate for evaluation in Parkinson's disease [1] [7]. The ongoing clinical trial will provide crucial information about whether chronic calcium channel modulation can effectively slow neurodegenerative processes in humans, which would represent a significant advance in the therapeutic approach to Parkinson's disease. Furthermore, the experimental methodologies and dosing paradigms established in the preclinical studies of this compound provide a template for evaluating other calcium channel modulators in neurodegenerative conditions characterized by calcium dysregulation.
The neuroprotective potential of isradipine is rooted in the "calcium hypothesis" of Parkinson's disease, which centers on the selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNc).
The diagram below illustrates this central hypothesis and the key experimental models used for validation.
The neuroprotective effects of this compound have been consistently demonstrated across multiple pre-clinical models, as summarized in the table below.
| Model Type | Toxin / Insult | Key Quantitative Findings | Proposed Mechanism / Additional Insights | Source |
|---|---|---|---|---|
| Mouse Model | Intrastriatal 6-OHDA | Dose-dependent sparing of dopaminergic terminals and SNc cell bodies at human-achievable plasma concentrations. [4] [1] [2] | Protection required greater antagonism of Cav1.3 channels, achievable with high-affinity this compound but not lower-affinity nimodipine. [1] [2] | Neurobiol Dis. 2011 |
| Mouse Model | Systemic MPTP | Prevented MPTP-induced up-regulation of Cav1.2 and Cav1.3 subunits in the SN; inhibited iron accumulation in dopaminergic neurons. [6] | LTCCs may provide a major pathway for iron entry; this compound suppressed MPP⁺-induced iron influx in MES23.5 cells. [6] | Oncotarget. 2017 |
| Rat Model | Unilateral Nigrostriatal 6-OHDA | Improved motor function: significantly decreased apomorphine-induced rotation and muscular rigidity scores in a dose-dependent manner (0.1, 0.2, 0.4 mg/kg/day). [7] | Subcutaneous administration for four weeks starting one day after the lesion. [7] | Zahedan J Res Med Sci. 2016 |
| Human Cell Model | Rotenone (in vitro) | Prevented rotenone-induced intracellular calcium rise, which accelerated senescence in SH-SY5Y neuroblastoma cells. [3] | Inhibited the p53/p21 signaling pathway and activated the PI3K/Akt pathway, thereby attenuating cellular senescence. [3] | Neuroscience. 2013 |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies employed in the cited studies.
This protocol is based on the foundational 2011 study [1] [2].
This protocol is based on the 2017 study that also investigated iron accumulation [6].
The strong pre-clinical data led to the investigation of this compound in human Parkinson's patients.
The disconnect between compelling pre-clinical results and the negative clinical trial highlights a central challenge in neurodegenerative disease drug development. Several factors may explain this outcome:
Future research may focus on enriched patient populations (e.g., those with specific genetic backgrounds) or explore combination therapies targeting multiple disease pathways [9].
The table below summarizes the key pharmacokinetic parameters of this compound from the search results.
| Parameter | Value | Details / Conditions |
|---|---|---|
| Bioavailability | 15% - 24% [1] [2] | Subject to extensive first-pass metabolism [1] [3]. |
| Protein Binding | 95% [1] [2] [3] | - |
| Time to Peak (T~max~) | 1 - 1.5 hours [3] | - |
| Terminal Half-Life (t~1/2~) | ~8 hours [1] [2] [3] | After oral administration. |
| 2.8 hours [4] | After intravenous administration. | |
| Apparent Volume of Distribution (V~d~) | 3 L/kg [3] | - |
| Clearance (CL/F) | - | Apparent oral clearance is variable; high interindividual variability observed [5]. |
| Route of Elimination | Urine (60%-65%) and Feces (25%-30%) [1] [2] [3] | Excreted almost entirely as inactive metabolites [1]. |
This compound undergoes extensive hepatic metabolism and exhibits complex pharmacokinetic behavior.
The following diagram illustrates the primary metabolic and elimination pathway of this compound:
Research reveals a notable difference in the reported half-life of this compound depending on the route of administration.
The pharmacokinetic profile of this compound presents specific considerations for drug development.
The neuroprotective effects of isradipine have been validated across various experimental models. Key methodologies from foundational studies are detailed below.
| Study Focus | Model System | This compound Treatment Protocol | Key Measurements & Outcomes |
|---|
| PD Model: 6-OHDA Neuroprotection [1] | Male C57BL/6 mice with intrastriatal 6-OHDA injection. | - Administration: Subcutaneous osmotic minipumps.
The following diagram synthesizes the core mechanisms by which this compound modulates calcium homeostasis to confer neuroprotection, integrating findings from PD, AD, and cellular models.
> The central mechanism of this compound's neuroprotective action involves the blockade of L-type voltage-gated calcium channels (VGCCs), leading to a cascade of beneficial cellular effects that protect neurons in experimental models.
For a therapeutic strategy to be viable, the drug must reach its target in the brain at sufficient concentrations.
Despite strong preclinical rationale, the phase III STEADY-PD III trial (a 36-month study in 336 early-stage PD patients) found that this compound did not significantly slow disease progression compared to placebo [5] [6]. This highlights the challenge of translating neuroprotective effects from animal models to human disease. Potential reasons include insufficient dosing due to cardiovascular side effects, lack of selectivity for Cav1.3 over Cav1.2 channels, and the insensitivity of clinical rating scales [5].
When designing experiments with this compound, keep the following points in mind:
Isradipine is a dihydropyridine calcium channel blocker with high affinity for L-type voltage-gated calcium channels (VGCCs), particularly the Cav1.2 and Cav1.3 subtypes. While initially developed as an antihypertensive agent, its high central nervous system penetration and specific pharmacological profile have made it a compound of significant interest for neuroscience research and neuroprotective strategies [1]. This compound's mechanism of action in neurons centers on its ability to modulate calcium homeostasis and subsequently influence mitochondrial function and oxidative stress.
The diagram below illustrates this compound's core mechanism of action in reducing mitochondrial oxidative stress:
This compound reduces mitochondrial stress by blocking Cav1.3 channel-mediated calcium influx
In substantia nigra pars compacta dopaminergic neurons, which are particularly vulnerable in Parkinson's disease, Cav1.3 channels are essential for autonomous pacemaking activity. This results in sustained calcium influx that drives mitochondrial oxidative phosphorylation to meet bioenergetic demands but consequently increases mitochondrial reactive oxygen species production. This compound antagonizes these channels, reducing calcium entry and subsequently lowering mitochondrial oxidant stress [1] [2].
The neuroprotective effects of this compound have been demonstrated across multiple experimental models, with consistent findings regarding its impact on mitochondrial function and neuronal vulnerability.
Table 1: Quantitative Evidence of this compound's Effects on Mitochondrial Parameters
| Experimental Model | Mitochondrial Parameter | Effect of this compound | Concentration/Dose | Citation |
|---|---|---|---|---|
| Mouse SNc DA neurons | Cytosolic Ca²⁺ oscillations | Diminished | Low nanomolar plasma concentrations | [3] [2] |
| Mouse SNc DA neurons | Mitochondrial oxidant stress | Lowered | Low nanomolar plasma concentrations | [3] [2] |
| Mouse SNc DA neurons | Mitophagy rate | Reduced | Low nanomolar plasma concentrations | [3] [2] |
| Mouse SNc DA neurons | Mitochondrial mass | Normalized | Low nanomolar plasma concentrations | [3] [2] |
| Mouse PD models | Protection of DA neurons | Dose-dependent sparing of axons and cell bodies | Plasma concentrations of 4-8 ng/ml | [1] |
| Methamphetamine-induced stress in mice | SNc degeneration | Attenuated | 3 mg/kg/day via minipump | [4] |
Understanding the pharmacokinetic profile of this compound is essential for translating experimental findings to clinical applications. The table below summarizes key pharmacokinetic parameters relevant to its neuroprotective effects.
Table 2: this compound Pharmacokinetic Parameters for Neuroprotective Dosing
| Parameter | Immediate Release Formulation | Sustained Release Formulation | Relevance to Neuroprotection | |---------------|-----------------------------------|-----------------------------------|----------------------------------| | Bioavailability | 17-28% (due to extensive first-pass metabolism) | Similar with extended release profile | Dictates dosing regimen design | [1] [5] | | Time to Peak (Tmax) | 1.5-2 hours | 2-3 hours lag, plateau 7-18 hours | Influences dosing frequency | [1] | | Plasma Half-life | ~8 hours | Extended compared to IR | Affects steady-state concentrations | [1] | | Blood-Brain Barrier Penetration | Excellent CNS penetration | Maintained with SR formulations | Critical for neuronal target engagement | [1] | | Neuroprotective Plasma Concentration | 4-8 ng/ml (mouse models) | Equivalent exposure needed | Target for therapeutic efficacy | [1] | | Human Tolerated Dose | Up to 10 mg daily (early PD patients) | 5 mg twice daily (10 mg total) | Established in clinical trials | [1] |
Recent methodological advances have improved this compound quantification, with LC-MS/MS methods now achieving lower limits of quantitation of 10 pg/mL, enabling precise pharmacokinetic monitoring in research and clinical settings [5]. A novel oral administration protocol using flavored yogurt as a vehicle in mice achieves peak plasma concentrations of 56.2 ± 11.78 ng/mL with a 0.5 mg dose, providing a non-invasive method for chronic studies [6].
For investigating this compound's effects on mitochondrial oxidative stress in neuronal populations, several well-established experimental protocols can be implemented:
Chronic Administration via Osmotic Minipumps
Voluntary Oral Administration Protocol
Plasma and Brain Concentration Assessment
The workflow for assessing this compound's effects on neuronal physiology and mitochondrial function involves several key steps:
Comprehensive workflow for evaluating this compound effects on mitochondrial function
Brain Slice Preparation
Mitochondrial Redox Status Measurement
Mitophagy and Mitochondrial Mass Assessment
The compelling preclinical evidence for this compound's neuroprotective effects led to significant clinical evaluation, particularly for Parkinson's disease:
STEADY-PD III Trial
Potential Reasons for Discrepancy Between Preclinical and Clinical Outcomes
Despite mixed clinical results, several promising research directions merit investigation:
Combination Therapies
Personalized Medicine Approaches
Novel Compound Development
This compound represents a compelling example of drug repurposing based on solid mechanistic understanding of calcium-dependent mitochondrial stress in vulnerable neuronal populations. Preclinical evidence consistently demonstrates that this compound, at appropriate concentrations, effectively reduces mitochondrial oxidant stress, normalizes mitophagy rates, and provides neuroprotection in models of Parkinson's disease and other neurodegenerative conditions.
The disconnect between positive preclinical results and the negative outcome of the STEADY-PD III trial highlights the challenges in translating neuroprotective strategies from animal models to human patients. However, this does not necessarily invalidate the underlying mechanistic rationale, but rather emphasizes the need for improved clinical trial designs, better patient stratification, and potentially more targeted therapeutic approaches.
This compound is a dihydropyridine L-type voltage-gated calcium channel (LTCC) blocker. Its proposed neuroprotective effects primarily stem from its high affinity for and antagonism of specific LTCC subtypes in the nervous system, particularly Cav1.3, and its excellent penetration of the blood-brain barrier [1] [2].
The diagram below illustrates the core neuroprotective pathway mediated by this compound in vulnerable neurons, such as dopaminergic neurons in the substantia nigra.
This central mechanism is supported by findings across various models of neurodegenerative diseases and substance use disorders, as detailed in the following sections.
The table below summarizes the effects of this compound in key in vivo animal models.
| Disease Model | Model Type / Species | This compound Treatment | Key Outcomes | Proposed Mechanism |
|---|---|---|---|---|
| Parkinson's Disease (PD) | MPTP & 6-OHDA (mouse & rat) [1] [3] | Dose-dependent; plasma concentrations of 4–8 ng/ml [1] | Sparing of dopaminergic neurons and axon terminals; reduced mitochondrial oxidant stress [1]. | Blockade of Cav1.3-dependent pacemaking, reducing metabolic stress [1]. |
| Alzheimer's Disease (AD) | 5XFAD (transgenic mouse) [4] | 3 mg/kg/day via subcutaneous extended-release pellets (30 days) [4] | Age-dependent reduction of Aβ plaque-associated dystrophic neurites; trend toward decreased Aβ [4]. | Restoration of calcium homeostasis, improving lysosomal function [4]. |
| Cocaine Relapse | Self-administration (rat) [5] | Systemic or VTA-specific administration [5] | Attenuated cue-induced cocaine-seeking without altering natural reward seeking [5]. | Enhanced dopaminergic activity in the VTA to NAc pathway [5]. |
Findings from in vivo models are consistently supported by cellular studies:
For the 5XFAD Alzheimer's disease mouse model study [4]:
For the cocaine-seeking study in rats [5]:
The collective preclinical data provided a strong rationale for clinical trials. However, it is crucial to note that a large Phase III clinical trial in early Parkinson's patients (STEADY-PD III) found that this compound (10 mg daily) did not significantly slow disease progression over 36 months compared to placebo [1] [6]. This highlights the well-known challenge of translating promising preclinical neuroprotection to human success. Potential reasons include insufficient dosing, lack of Cav1.3 selectivity in humans, or the complexity of human disease [1].
Isradipine is a dihydropyridine calcium channel blocker widely used for treating hypertension and investigated for potential neuroprotective effects in Parkinson's disease. Therapeutic drug monitoring and pharmacokinetic studies require highly sensitive and selective bioanalytical methods due to this compound's low bioavailability (17-28%) resulting from extensive first-pass metabolism, leading to very low plasma concentrations. This application note describes a validated LC-MS/MS method for quantifying this compound in human plasma that demonstrates superior sensitivity compared to conventional HPLC-UV methods, with a lower limit of quantification of 10 pg/mL enabling robust pharmacokinetic and bioequivalence studies.
The method has been successfully applied in clinical studies, including a phase 3 trial investigating this compound's effects on Parkinson's disease progression [1]. The high sensitivity of this assay makes it particularly suitable for characterizing the pharmacokinetic profile of sustained-release formulations and establishing exposure-response relationships in clinical populations.
The sample preparation employs a liquid-liquid extraction technique optimized for maximum recovery and minimal matrix effects:
The chromatographic and mass spectrometric parameters are optimized for separation efficiency and detection sensitivity:
The method was validated according to FDA and EMA bioanalytical method validation guidelines, assessing selectivity, sensitivity, linearity, accuracy, precision, and stability:
The optimized method demonstrates excellent chromatographic properties with retention times of 0.81 minutes for this compound and 0.65 minutes for the internal standard (amlodipine), enabling rapid analysis suitable for high-throughput applications [4]. The symmetric peak shapes and baseline resolution between analyte and internal standard contribute to accurate integration and quantification. The chromatographic performance remains consistent across different batches and analysts, demonstrating the robustness of the method.
Table 1: Method Validation Parameters for this compound Quantification in Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range (pg/mL) | 10-5000 | - |
| Correlation coefficient (r²) | ≥0.9998 | ≥0.99 |
| LLOQ (pg/mL) | 10 | Signal-to-noise ≥5 |
| Accuracy (%) | 85-115 | Within ±15% |
| Precision (% RSD) | <15 | ≤15% |
| Retention time (min) | 0.81 | - |
| Extraction recovery | >85% | Consistent and reproducible |
The method validation data confirms excellent analytical performance across all validated parameters. The lower limit of quantification (LLOQ) of 10 pg/mL provides significantly enhanced sensitivity compared to previously published methods, including GC/MS (LLOQ: 40-100 pg/mL) and HPLC-UV (LLOQ: 500 pg/mL) methods [2]. This exceptional sensitivity enables reliable quantification of this compound even at low concentrations encountered in pharmacokinetic studies of sustained-release formulations.
Table 2: Pharmacokinetic Parameters of this compound (5 mg SR) in Healthy Volunteers (n=24)
| Pharmacokinetic Parameter | Mean Value | Range |
|---|---|---|
| Cₘₐₓ (pg/mL) | 3245 | 1250-4980 |
| Tₘₐₓ (h) | 4.8 | 2.5-8.0 |
| AUC₀–τ (pg·h/mL) | 18560 | 8450-28750 |
| t₁/₂ (h) | 8.5 | 5.5-12.5 |
The method was successfully applied to a bioequivalence study comparing two sustained-release formulations of this compound (5 mg) in 24 healthy Korean volunteers [4] [2]. The sensitivity of the assay allowed complete characterization of the concentration-time profile, including accurate determination of elimination phase concentrations. The high precision at the LLOQ level enabled reliable calculation of pharmacokinetic parameters, demonstrating bioequivalence between the test and reference formulations.
The developed method has been extensively used in pharmacokinetic characterization of both immediate-release and sustained-release this compound formulations. In a study with healthy volunteers, the method provided the necessary sensitivity to demonstrate dose proportionality in the 2.4-20 mg dose range, confirming the linear pharmacokinetics of this compound in this therapeutic range [2]. The rapid analysis time (retention time <1 minute) makes this method particularly suitable for high-throughput bioanalysis in large-scale clinical trials.
This LC-MS/MS method was implemented in a phase 3 clinical trial (STEADY-PD III) investigating this compound's potential neuroprotective effects in Parkinson's disease [1]. The study involved 166 participants receiving immediate-release this compound 5 mg twice daily, with plasma samples collected at multiple time points. The precise quantification of this compound concentrations enabled population pharmacokinetic modeling, which revealed a threefold interindividual variability in drug exposure among participants.
Although the primary clinical outcome (UPDRS scores) didn't show significant correlation with this compound exposure, secondary analyses demonstrated that participants with higher this compound exposure had a decreased risk of requiring antiparkinson treatment over 36 months compared to placebo (hazard ratio: 0.87, 95% CI: 0.78-0.98, P = 0.02) [1]. This highlights the importance of therapeutic drug monitoring in clinical development programs.
Several parameters require careful optimization to ensure reliable method performance:
The developed LC-MS/MS method for quantification of this compound in human plasma provides exceptional sensitivity, high specificity, and rapid analysis time. The validation data demonstrates that the method is robust and reliable for application in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The successful application of this method in clinical trials, including the STEADY-PD III study, highlights its utility in modern drug development programs. The straightforward sample preparation and short chromatographic run time make this method suitable for high-throughput bioanalysis in both research and clinical settings.
Diagram Overview: The workflow illustrates the sample preparation and analysis procedure for quantification of this compound in human plasma, from initial alkaline treatment through final LC-MS/MS quantification.
Isradipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and congestive cardiac failure. The drug exhibits challenging pharmacokinetic properties, including extensive first-pass metabolism leading to low bioavailability (17-28%) and consequently very low plasma concentrations following therapeutic dosing. These characteristics necessitate highly sensitive and selective analytical methods for accurate quantification in biological matrices. Traditional analytical techniques including HPLC-UV, GC-MS, and radioimmunoassay have been employed but suffer from limitations in sensitivity, specificity, or analytical throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis.
The development of robust LC-MS/MS methods for this compound must address several analytical challenges:
Table 1: Comparison of Analytical Techniques for this compound Quantification in Biological Matrices
| Analytical Technique | Lower Limit of Quantification (LLOQ) | Linear Range | Analysis Time | Key Limitations |
|---|---|---|---|---|
| LC-MS/MS (Human Plasma) | 10 pg/mL | 10-5000 pg/mL | 1.4 min/sample | Requires specialized equipment |
| UPLC-MS/MS (Dog Plasma) | 100 pg/mL | 0.1-40.0 ng/mL | 1.4 min/sample | Narrower linear range |
| HPLC-UV | 500 pg/mL | 0.5-50 ng/mL | >10 min/sample | Limited sensitivity |
| GC-MS | 40-100 pg/mL | 0.04-10 ng/mL | >15 min/sample | Requires derivatization |
| Radioimmunoassay | 30-100 pg/mL | 0.03-5 ng/mL | N/A | Metabolite interference |
The protein precipitation method provides a rapid, single-step extraction suitable for high-throughput analysis when extreme sensitivity is not required:
The liquid-liquid extraction method provides superior sample clean-up and lower matrix effects, making it preferable for ultra-trace analysis:
The following workflow diagram illustrates the LLE procedure:
Diagram 1: Liquid-liquid extraction workflow for this compound sample preparation
Reverse-phase chromatography utilizing a C18 stationary phase provides optimal separation for this compound, effectively resolving it from potentially interfering metabolites and endogenous compounds:
Under these conditions, this compound typically elutes at approximately 0.81 minutes, while the internal standard (amlodipine) elutes at 0.65 minutes [1]. The short runtime enables high-throughput analysis of large sample batches, which is particularly advantageous for pharmacokinetic studies with intensive sampling schedules.
Electrospray ionization in positive ion mode is optimal for this compound detection due to the presence of basic nitrogen atoms in its molecular structure that readily accept protons:
Multiple reaction monitoring provides the selectivity required for specific detection of this compound in complex biological matrices:
Table 2: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (msec) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| This compound | 372.1 | 312.2 | 150 | 90 | 35 | 15 |
| This compound | 372.1 | 268.1 | 150 | 90 | 40 | 12 |
| Amlodipine (IS) | 408.8 | 237.9 | 150 | 95 | 45 | 14 |
The transition m/z 372.1→312.2 is recommended for quantification due to its superior intensity and specificity, while the transition 372.1→268.1 serves as a qualifier ion for confirmatory purposes [3]. The diagram below illustrates the mass fragmentation pathway and the experimental setup:
Diagram 2: Mass spectrometric detection workflow for this compound analysis
Bioanalytical method validation should be conducted following FDA and EMA guidelines to establish assay performance characteristics:
Linearity and calibration range: A minimum of six non-zero calibration standards analyzed in triplicate over the range of 10-5000 pg/mL. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).
Precision and accuracy: Quality control samples at four concentrations (LLOQ, low, medium, high) analyzed in six replicates over three separate runs. Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within ±15% of nominal values.
Table 3: Method Validation Parameters for this compound LC-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range | 10-5000 pg/mL | r² ≥ 0.995 |
| LLOQ | 10 pg/mL | Accuracy 80-120%, CV ≤20% |
| Intra-day precision | 3.2-8.7% RSD | ≤15% RSD |
| Inter-day precision | 5.1-10.3% RSD | ≤15% RSD |
| Accuracy | 96.5-98.4% | 85-115% of nominal |
| Extraction recovery | 85.2 ± 6.3% | Consistent and reproducible |
| Matrix effect | 4.8-8.2% | No significant suppression/enhancement |
| Stability | ||
| - Freeze-thaw (3 cycles) | 94.7-102.3% | ≥85% |
| - Short-term (24h, RT) | 91.5-105.2% | ≥85% |
| - Long-term (30 days, -80°C) | 93.8-104.6% | ≥85% |
Selectivity and specificity: Analysis of blank plasma samples from at least six individual sources should demonstrate no significant interference (>20% of LLOQ response for this compound and >5% for IS) at the retention times of the analyte and internal standard.
Recovery and matrix effects: Extraction efficiency should be consistent and reproducible. Matrix effects should be evaluated by post-column infusion and by comparing neat standards with matrix-matched standards. The internal standard-normalized matrix factor should have a CV <15%.
Stability: this compound stability should be established under various conditions including:
The developed LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers. In one study, 24 healthy Korean volunteers received 5 mg sustained-release this compound capsules in a crossover design [1]. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, with mean Cmax values of approximately 2-4 ng/mL occurring at 2-4 hours (Tmax) post-dosing. The high sensitivity (LLOQ 10 pg/mL) enabled accurate determination of terminal elimination half-life, which is critical for establishing appropriate dosing intervals for sustained-release formulations.
In formulation development, the method has been used to evaluate novel drug delivery systems. A controlled-release matrix tablet containing self-emulsifying solid dispersion of this compound showed significantly enhanced oral bioavailability compared to conventional marketed capsules [4]. The LC-MS/MS analysis provided critical data on the extended plasma concentration profile, supporting the development of once-daily formulations that improve patient compliance.
The versatility of the LC-MS/MS platform allows adaptation for preclinical studies in animal models. A validated UPLC-MS/MS method for this compound quantification in dog plasma demonstrated linearity from 0.1 to 40.0 ng/mL, with intra- and inter-day precision within 13.5% RSD [2]. This method was successfully applied to a pharmacokinetic study of controlled-release this compound in dogs, providing valuable data for dose selection and formulation optimization before human studies.
Additionally, LC-MS/MS methods have been utilized in drug interaction studies and metabolic profiling. The high specificity of tandem mass spectrometry enables simultaneous quantification of this compound and its major metabolites, providing insights into metabolic pathways and potential drug-drug interactions that could impact clinical use.
The LC-MS/MS methods presented herein provide robust, sensitive, and selective approaches for quantifying this compound in biological matrices. The exceptional sensitivity (LLOQ 10 pg/mL) enables comprehensive pharmacokinetic characterization, supporting various phases of drug development from formulation optimization to clinical bioequivalence studies. The detailed protocols and troubleshooting guidance facilitate implementation in regulated bioanalytical laboratories, ensuring reliable quantification of this challenging analyte.
The diagram below outlines the key stages of the analytical process.
The following protocol is a theoretical framework for developing a UV-Vis method for this compound, constructed by integrating general analytical principles with information from the search results.
This method aims to exploit the inherent chromophores in the this compound molecule for direct quantitative analysis in bulk and pharmaceutical dosage forms. The 1,4-dihydropyridine ring and the benzoxadiazole system are expected to absorb light in the UV region, allowing for measurement without derivatization [1]. Quantification is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration [2].
A summary of the typical validation parameters that should be assessed for the developed method is provided below.
| Validation Parameter | Target Criteria | Proposed Experimental Procedure |
|---|---|---|
| Linearity & Range | Correlation coefficient (R²) > 0.999 [4] | Analyze a series of standard solutions at 6+ concentration levels. |
| Precision (Repeatability) | %RSD < 2% [5] | Analyze six independent samples of the same concentration. |
| Intermediate Precision | %RSD < 2% | Perform analysis on different days or by different analysts. |
| Accuracy (Recovery) | Mean recovery 98-102% [4] | Spike a pre-analyzed sample with known amounts of standard at 80%, 100%, and 120% levels. |
| LOD & LOQ | - | LOD = 3.3ϭ/S; LOQ = 10ϭ/S (ϭ = residual SD, S = slope of calibration curve) [4]. | | Specificity | No interference from excipients [4] | Compare absorbance spectrum of pure drug with formulation. |
While LC-MS/MS is the gold standard for sensitive bioanalysis of this compound [3] [6], a UV-Visible spectrophotometric method offers a cost-effective, rapid, and simple alternative for the quality control of raw materials and finished pharmaceutical dosage forms. The protocol outlined above provides a foundational framework for method development and validation, which should be optimized and rigorously tested in the laboratory to ensure reliability and accuracy for its intended purpose.
This document provides detailed application notes and experimental protocols for the chiral separation and analysis of isradipine, a dihydropyridine calcium channel blocker, and its primary metabolites. The methodologies outlined herein are optimized for various matrices including microsomal fractions, biological fluids, and pharmaceutical formulations. We present validated procedures for sample preparation via hollow fiber-based liquid-phase microextraction (HF-LPME), enantioselective chromatographic separation, and comprehensive analytical validation parameters to support pharmaceutical research and development activities.
This compound (ISR) is a potent dihydropyridine calcium channel antagonist used in the management of hypertension. As a chiral compound, this compound exists as two enantiomers that may exhibit differential pharmacological activity and metabolic fate. The main metabolite of interest is the pyridine derivative of this compound (PDI), formed through oxidative processes. Chiral separation of this compound enantiomers and its metabolites is essential for accurate pharmacokinetic profiling, metabolic studies, and quality control of pharmaceutical formulations. This protocol details a robust enantioselective HPLC method coupled with efficient sample preparation techniques suitable for complex biological matrices [1] [2].
The HF-LPME technique provides effective clean-up and pre-concentration of analytes from biological matrices, enhancing detection sensitivity and reducing matrix effects.
Procedure:
Chromatographic Conditions:
Method Development Notes:
The Chiralpak AD column provides excellent enantioselectivity for this compound enantiomers and its metabolite. The method achieves baseline resolution of all analytes of interest. The isocratic elution system ensures stable baseline and reproducible retention times. For alternative matrices, slight adjustments to the mobile phase composition (hexane/2-propanol/ethanol ratio) may be optimized to fine-tune separation while maintaining system suitability parameters [1] [2] [3].
Table 1: Method validation parameters for chiral HPLC analysis of this compound and metabolites
| Parameter | This compound Enantiomers | Pyridine Derivative (PDI) |
|---|---|---|
| Linearity Range | 50-2,500 ng/mL | 50-5,000 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL |
| Recovery | 19% (each enantiomer) | 23% |
| Precision (RSD%) | <15% | <15% |
Table 2: Representative applications of chiral HPLC methods for this compound analysis
| Application | Matrix | Key Findings |
|---|---|---|
| In vitro biotransformation | Rat liver microsomes | (+)-(S)-ISR preferentially biotransformed |
| Pharmacokinetic studies | Human plasma | Linear range: 0.01-5000 ng/mL (LC-MS/MS) |
| Degradation studies | Pharmaceutical formulations | Conversion to pyridine analog under UV radiation |
The validated method has been successfully applied to an in vitro biotransformation study using rat liver microsomal fractions, demonstrating that the (+)-(S)-isradipine enantiomer is preferentially metabolized. This stereoselective metabolism has potential implications for drug efficacy and safety profiles [1] [4] [2].
For researchers requiring different analytical approaches, several methods have been reported:
This compound demonstrates particular sensitivity to photodegradation, with approximately 20% conversion from the dihydropyridine form to the pyridine analog observed within 24 hours of UV radiation exposure. This necessitates protective measures during sample preparation and analysis:
The presented application notes and protocols provide a comprehensive framework for the chiral analysis of this compound and its metabolites in various matrices. The HF-LPME sample preparation technique coupled with chiral HPLC-UV analysis offers a robust, sensitive, and selective methodology suitable for preclinical and clinical studies. The documented validation parameters confirm method reliability for quantitative applications in pharmaceutical research and development.
Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Despite its therapeutic efficacy, its clinical application faces significant challenges due to its poor aqueous solubility (0.01 mg/mL) and extensive hepatic first-pass metabolism, resulting in low oral bioavailability of approximately 15-24% [1] [2] [3]. To overcome these limitations, solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced solubility, improved bioavailability, and controlled release profiles.
The integration of rutin, a flavonoid bioenhancer, with SLNs to form solid lipid nanobioparticles (SLNbps) represents an innovative approach to further improve the therapeutic performance of this compound [4] [1]. This protocol describes the systematic optimization of this compound-loaded SLNbps using Taguchi design (TgD) methodology, a robust statistical approach that enables efficient identification of critical formulation parameters while minimizing experimental runs [4].
The Quality by Design (QbD) framework, as outlined in ICH guidelines, emphasizes understanding and controlling pharmaceutical manufacturing processes based on sound science and quality risk management [4]. This approach facilitates the development of robust formulations with desired critical quality attributes (CQAs). Within QbD, Design of Experiments (DoE) provides statistical tools for systematically studying the influence of formulation and process variables on product quality [4] [5].
Taguchi methodology employs specially designed orthogonal arrays to investigate multiple factors simultaneously with a minimal number of experimental runs. This approach incorporates signal-to-noise (S/N) ratios to measure quality characteristics, aiming to maximize process robustness against noise factors [4] [6]. The method is particularly valuable in pharmaceutical formulation development where multiple factors interact to influence critical quality attributes.
The optimization of this compound-loaded SLNbps utilized an L27 orthogonal array to investigate three critical factors at three levels each [4] [1]:
Table 1: Taguchi Design Factors and Levels for SLNbp Optimization
| Factor | Description | Level 1 | Level 2 | Level 3 |
|---|---|---|---|---|
| A | Lipid concentration (Glycerol monostearate) | Low | Medium | High |
| B | Polymer concentration (Eudragit L100) | Low | Medium | High |
| C | Sonication time | Low | Medium | High |
Note: Specific values for each level are not provided in the search results but would be determined based on preliminary experiments.
The experimental responses measured for each formulation included [4] [1]:
The signal-to-noise (S/N) ratio for each response was calculated according to the "larger-is-better" approach for entrapment efficiency and the "smaller-is-better" approach for particle size [1]. Statistical analysis of the S/N ratios identified the optimal level for each factor to achieve the target product profile.
The following protocol describes the preparation of this compound-rutin co-loaded SLNbps using homogenization followed by ultrasonication [4] [7]:
Critical Parameters:
Procedure:
Acceptance Criteria:
Procedure:
EE% = (Total drug - Free drug) / Total drug × 100 [4] [1]
Procedure:
Procedure:
Release Kinetics Analysis: Fit release data to various models:
Table 2: Expected Results for Optimized this compound-Rutin SLNbp Formulation
| Parameter | Optimized Result | Reference |
|---|---|---|
| Entrapment Efficiency | 97.58% | [1] |
| Particle Size | 108 nm | [1] |
| Drug Release | 86.54% in 24 h | [1] |
| Zeta Potential | ~ -21.8 mV | [2] |
| Oral Bioavailability | 3.2-4.7 fold enhancement | [7] |
The analysis of S/N ratios from the Taguchi design enables identification of the optimal level for each factor [4] [1]:
Animal Model:
Study Design:
Parameters:
Table 3: Common Issues and Solutions in SLNbp Development
| Problem | Possible Cause | Solution |
|---|---|---|
| Large particle size | Insufficient sonication time or energy | Optimize sonication parameters; increase time/amplitude |
| Low entrapment efficiency | Drug-lipid incompatibility | Modify lipid composition; include solubilizers |
| Poor stability | Inadequate zeta potential | Optimize surfactant combination |
| Rapid drug release | Poor lipid matrix formation | Adjust lipid:solid ratio; incorporate additional polymers |
| Physical aggregation | Insufficient stabilization | Increase surfactant concentration; add co-surfactants |
The Taguchi methodology provides a systematic, efficient approach for optimizing this compound-loaded solid lipid nanobioparticles. The integration of rutin as a bioenhancer significantly improves the oral bioavailability of this compound, addressing its inherent limitations of poor solubility and extensive first-pass metabolism. The optimized formulation demonstrates enhanced entrapment efficiency, desirable nanometric particle size, sustained release profile, and significantly improved in vivo performance.
This protocol serves as a comprehensive guide for researchers in developing and optimizing lipid-based nanocarriers for poorly bioavailable drugs, with potential applications across various therapeutic areas beyond antihypertensive therapy.
Isradipine is a dihydropyridine calcium channel antagonist that has demonstrated significant therapeutic potential beyond its traditional antihypertensive effects. Recent scientific evidence suggests that this compound may possess neuroprotective properties, with studies indicating it reduces the neurotoxic consequences of β-amyloid accumulation in models of Alzheimer's disease [1]. Additionally, clinical investigations have explored its potential in Parkinson's disease, though with varied outcomes [2]. These expanding therapeutic applications necessitate robust analytical methods for drug quantification and quality control. Capillary electrophoresis has emerged as a powerful analytical technique for pharmaceutical analysis, offering distinct advantages over conventional chromatographic methods, including high separation efficiency, minimal sample consumption, and reduced organic solvent use [3] [4].
The analysis of pharmaceutical compounds like this compound requires methods capable of separating enantiomers and detecting degradation products, as these factors significantly impact drug safety and efficacy. Conventional methods such as high-performance liquid chromatography (HPLC) have historically dominated pharmaceutical analysis, but CE offers a viable alternative with several green chemistry advantages [4] [5]. This application note provides a detailed CE method for the quantification of this compound, developed and validated for the determination of this compound enantiomers in pharmaceutical formulations and degradation studies [6].
Table 1: Key Properties of this compound and CE Analysis Conditions
| Parameter | Specification | Reference |
|---|---|---|
| Therapeutic Category | Dihydropyridine calcium channel blocker | [1] |
| Potential Neuroprotective Effects | Reduces Aβ neurotoxicity in Alzheimer's models | [1] |
| Analytical Technique | Capillary Electrophoresis | [6] |
| Separation Mode | Capillary Zone Electrophoresis with chiral selector | [6] |
| Primary Application | Pharmaceutical formulation analysis and degradation studies | [6] |
The CE method for this compound quantification employs a fused-silica uncoated capillary with an internal diameter of 50 μm and total length of 60.0 cm, which provides an optimal balance between separation efficiency analysis time [6]. The detection system typically utilizes UV absorption at appropriate wavelengths for this compound detection. The instrumental configuration includes a high-voltage power supply capable of delivering up to 30 kV, a temperature-controlled cartridge for maintaining consistent separation conditions (typically 25°C), and an auto-sampler for precise injection of nanoliter sample volumes. Prior to initial use and between analyses, the capillary requires conditioning with NaOH solutions (1 M and 0.1 M) and 0.1 M HCl to ensure reproducible electroosmotic flow and migration times [6] [5].
The optimized electrophoretic conditions for this compound separation utilize 15 mM borate buffer at pH 9.3 with sulfobutyl ether-β-cyclodextrin (2.5%, w/v) as the chiral selector [6]. This alkaline pH condition is critical as it promotes proton loss from silanol groups (SiOH) on the capillary wall, forming SiO⁻ ions that generate strong electroosmotic flow toward the cathode. The applied voltage is set at +30 kV with sample injection performed in the hydrodynamic mode [6]. Under these optimized conditions, complete separation between this compound enantiomers is achieved in less than 7 minutes, demonstrating the method's efficiency for rapid quality control applications.
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or water) to obtain a stock solution of 1000 μg/mL. Prepare working standards in the concentration range of 50-300 μg/mL by serial dilution with the same solvent [6].
Pharmaceutical Formulation Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 μm membrane filter before analysis [6].
Forced Degradation Studies: Subject this compound samples to various stress conditions including acidic hydrolysis (0.01 M HCl), alkaline hydrolysis (0.01 M NaOH), oxidative degradation (0.03% H₂O₂), and photolytic degradation [6] [4]. Prepare fresh solutions for each degradation study and compare with untreated controls to evaluate degradation products.
System suitability tests should be performed before each analytical run to verify that the CE system performs adequately for its intended purpose. Critical parameters include migration time reproducibility (RSD < 1%), peak area precision (RSD < 5%), resolution between enantiomers (Rs > 2.0), and theoretical plates (>50,000). Method optimization experiments should investigate the impact of buffer pH (8.0-9.5), buffer concentration (10-25 mM), chiral selector concentration (1.0-3.0% w/v), applied voltage (20-30 kV), and capillary temperature (20-30°C) on separation efficiency and analysis time [6] [3].
The following diagram illustrates the fundamental separation principle of capillary electrophoresis applied to this compound analysis:
The CE method for this compound quantification has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating suitability for its intended purpose in pharmaceutical analysis [6] [4]. The validation protocol encompasses assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For linearity evaluation, calibration curves were constructed in the concentration range of 50-300 μg/mL for both this compound enantiomers, with correlation coefficients (r) of ≥0.9978, indicating excellent linear response across the specified range [6].
Method precision was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values and relative errors below 5% for all measurements, confirming the method's reliability and reproducibility [6]. Accuracy was demonstrated through recovery studies using spiked samples, with results falling within acceptable ranges. The method's specificity was confirmed through forced degradation studies, which showed that this compound peaks were well-resolved from degradation products under all stress conditions, establishing the method as stability-indicating [6].
Table 2: Method Validation Parameters for this compound CE Analysis
| Validation Parameter | Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity Range | 50-300 μg/mL | r ≥ 0.995 | [6] |
| Correlation Coefficient (r) | ≥ 0.9978 | r ≥ 0.995 | [6] |
| Precision (RSD) | < 5% | ≤ 5% | [6] |
| LOD | Not specified | Signal-to-noise ≥ 3 | [4] |
| LOQ | Not specified | Signal-to-noise ≥ 10 | [4] |
| Migration Time | < 7 minutes | - | [6] |
| Specificity | Resolution from degradation products | No interference | [6] |
Forced degradation studies provide critical information about the inherent stability of this compound and the method's selectivity in separating the active pharmaceutical ingredient from its degradation products. This compound was subjected to various stress conditions, including oxidative, hydrolytic, and photolytic degradation [6]. In all stress conditions, the drug presented considerable degradation when compared with a fresh sample (zero time), demonstrating the method's ability to detect and quantify degradation products [6]. The degradation products were well-resolved from the parent drug peaks, confirming the method's stability-indicating capability.
The electropherograms obtained from stressed samples showed distinct peak patterns for different degradation pathways, allowing for the identification of specific degradation products associated with each stress condition. This information is invaluable for pharmaceutical formulation development and storage condition optimization, as it helps identify the most likely degradation pathways under various environmental conditions. The method's ability to separate this compound enantiomers throughout these degradation studies further enhances its utility for comprehensive drug stability assessment [6].
Capillary Conditioning:
Electrolyte Preparation:
Instrument Operation:
System Suitability Testing:
The following workflow illustrates the complete analytical procedure for this compound quantification:
Capillary electrophoresis offers several distinct advantages for this compound analysis compared to traditional chromatographic methods. When compared with high-performance liquid chromatography (HPLC), CE demonstrates superior separation efficiency, faster analysis times, and significantly reduced consumption of organic solvents [3] [4]. This aligns with the principles of Green Analytical Chemistry, making CE an environmentally friendly alternative for routine pharmaceutical analysis [5]. Additionally, CE requires smaller sample volumes (typically nanoliters per injection), which is particularly advantageous when sample quantity is limited.
The selectivity of CE can be easily modified by adjusting the buffer composition, pH, or additives such as chiral selectors, without the need for expensive chiral chromatography columns. For this compound enantiomer separation, the use of sulfobutyl ether-β-cyclodextrin as a chiral selector in the CE buffer provides excellent resolution at a fraction of the cost of chiral HPLC columns [6]. However, CE generally has lower concentration sensitivity compared to HPLC, which may necessitate pre-concentration techniques for trace analysis. The complementarity of these techniques often makes them valuable orthogonal methods in comprehensive pharmaceutical analysis.
The validated CE method for this compound has broad applications throughout the pharmaceutical development lifecycle. In formulation development, it enables rapid assessment of drug stability and compatibility with excipients. For quality control purposes, the method provides a robust means of quantifying this compound in finished pharmaceutical products while monitoring for potential degradation products or enantiomeric impurities [6] [4]. The method's stability-indicating capability makes it particularly valuable for shelf-life determination and storage condition optimization.
Beyond routine quality control, this CE method can be applied to pharmacokinetic studies and therapeutic drug monitoring, though additional method development may be required for biological matrices. The expanding therapeutic interest in this compound, particularly for neurodegenerative conditions [1] [2], underscores the importance of reliable analytical methods for both preclinical and clinical studies. Furthermore, the principles underlying this method can be adapted for the analysis of other dihydropyridine calcium channel blockers, facilitating efficient method development for structurally related compounds.
The capillary electrophoresis method detailed in this application note provides a robust, efficient, and environmentally friendly approach for the quantification of this compound in pharmaceutical formulations. The method demonstrates excellent linearity, precision, and accuracy across the concentration range of 50-300 μg/mL, with complete separation of this compound enantiomers achieved in less than 7 minutes [6]. The stability-indicating nature of the method, verified through forced degradation studies, makes it suitable for comprehensive drug stability assessment throughout the product lifecycle.
The minimal solvent consumption and reduced waste generation associated with this CE method align with the principles of Green Chemistry, offering a sustainable alternative to traditional chromatographic techniques without compromising analytical performance [5]. As research continues to explore the potential neuroprotective effects of this compound [1] [2], reliable analytical methods such as this will play a crucial role in supporting pharmaceutical development and quality assurance. The detailed protocols and troubleshooting guidelines provided herein enable successful implementation of this method in various analytical laboratories, contributing to the advancement of pharmaceutical analysis techniques.
The table below summarizes common issues, their potential causes, and evidence-based solutions compiled from recent research.
| Problem Area | Specific Issue | Possible Cause | Proposed Solution (with Example Parameters) | Key Citation |
|---|---|---|---|---|
| Formulation Variables | Low drug-lipid compatibility | Poor solubility of drug in lipid matrix. | Use lipids like Glycerol Monostearate (GMS) with surfactants like Soya Lecithin. Optimized Ratio: 2.00 (10:5) %w/w GMS:Soya Lecithin [1]. | [1] [2] |
| -\ | Insufficient stabilizer | Inadequate surfactant to prevent particle aggregation. | Optimize surfactant concentration (e.g., Poloxamer 407) and type. Stirring Speed: 800 rpm [3] [4]. | [3] |
| -\ | Lack of bioenhancer | Rapid drug metabolism or clearance. | Incorporate a bioenhancer like Rutin in an equivalent ratio (1:1) to the drug (Isradipine) [1] [2]. | [1] [2] |
| Process Variables | Inefficient energy input | Inadequate mixing or energy during formation. | Increase homogenization speed & time. Sonication Time: 23.79 min [1]. Homogenization: 24,000 rpm for 15 min [1]. | [1] [2] |
| -\ | Improper solvent removal | Residual solvent affecting stability. | Ensure complete solvent evaporation using rotary evaporation under reduced pressure [3] [1]. | [3] [1] |
| Analytical & Stability | Drug leaching during analysis | Use of harsh methods that disrupt nanoparticles. | Use a gentle centrifugation method (10,000 rpm for 30 min at -4°C) to separate unentrapped drug without damaging nanoparticles [3]. | [3] |
| -\ | Instability in GI fluids | Nanoparticle degradation in gastric environment. | Use enteric polymers like Eudragit L100 (1.212% w/w) to protect nanoparticles from acidic gastric pH [1] [2]. | [1] [2] |
Here are the step-by-step methodologies for two key optimization approaches cited in the troubleshooting guide.
1. Polymer-coated Solid Lipid Nanobioparticles (using Central Composite Design) [1] [2] This method uses a lipid core stabilized with a polymer coat and a bioenhancer.
2. Polymeric Freeze-Dried Nanoparticles (using Box-Behnken Design) [3] [4] This method creates nanoparticles directly from a biodegradable polymer using a solvent shifting technique.
The table below summarizes optimized parameters and their outcomes from key studies to serve as benchmarks for your research.
| Formulation Type | Optimal Lipid/ Polymer Ratio | Optimal Surfactant/ Coating | Optimal Process Parameter | Resultant Entrapment Efficiency | Resultant Particle Size | Citation |
|---|---|---|---|---|---|---|
| Polymeric Nanoparticles | Drug:PLA (Optimized via BBD) | Poloxamer 407 | Stirring Speed: 800 rpm | 78.25% | 153.14 nm | [3] [4] |
| Polymer-coated SLN with Rutin | GMS:Lecithin (2.00 %w/w) | Eudragit L100 (1.212 %w/w) | Sonication Time: 23.79 min | 97.85% | 106 nm | [1] [2] |
The following diagram illustrates a systematic, quality-by-design (QbD) approach to optimizing nanoparticle formulation, integrating the elements discussed above.
For researchers, understanding isradipine's metabolic relationships is fundamental. The table below summarizes its core characteristics and clinical interaction profile.
| Aspect | Description |
|---|---|
| Primary Metabolic Enzyme | CYP3A4 [1] [2] |
| Inhibitor of CYP3A4? | In vitro: Weak competitive inhibitor [1]. In vivo: Not a clinically significant inhibitor [3] [1]. | | Inducer of CYP3A4? | In vitro: Potent inducer of CYP3A4 mRNA, protein, and activity in cultured primary human hepatocytes [2]. | | Clinical Interaction as Victim | Co-administration with strong CYP3A4 inducers (e.g., apalutamide, enzalutamide) can decrease this compound plasma levels. Use alternative drugs or monitor for loss of efficacy [4]. | | Clinical Interaction as Perpetrator | No clinically significant pharmacokinetic interactions via CYP inhibition are expected based on in vivo data [3] [1]. |
This metabolic relationship means that the plasma concentration and efficacy of this compound can be affected by other drugs that inhibit or induce the CYP3A4 enzyme. The following diagram illustrates these key pathways and their clinical consequences.
Q: How should I manage the co-administration of this compound with a strong CYP3A4 inhibitor? A: While the search results do not provide specific clinical management guidelines for this scenario, the known pharmacology suggests a potential for increased this compound exposure. In clinical practice and research, this would warrant monitoring for signs of increased this compound effects (such as hypotension, dizziness, or tachycardia) and considering dose adjustment if necessary.
Q: Is there a risk of this compound inducing its own metabolism? A: The in vitro evidence suggests this is a possibility. As an inducer of CYP3A4 [2], the enzyme responsible for its own metabolism [1], there is a theoretical basis for auto-induction. The clinical significance of this in vivo remains unclear and may be an area for further investigation.
Q: Are there any absolutely contraindicated drugs with this compound? A: The search results do not list any absolute contraindications. However, concomitant use with drugs that also prolong the QTc interval (e.g., dofetilide, macimorelin) should be avoided due to the additive risk of serious arrhythmias [4].
The search results are strong on clinical interaction classifications and some mechanistic studies but lack the granular, technical data required for a full troubleshooting guide. To build the resource you need, consider these steps:
This table outlines the performance characteristics of the LC-MS/MS method as reported in the study [1] [2].
| Validation Parameter | Reported Results & Acceptance Criteria |
|---|---|
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Mode | Positive ion electrospray ionization (ESI), Multiple Reaction Monitoring (MRM) |
| Transition (m/z) | 372.1 → 312.2 (Isradipine); 408.8 → 237.9 (Internal Standard: Amlodipine) |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Precision (Relative Standard Deviation - RSD) | Within acceptable limits (specific data not fully detailed in abstracts) |
| Accuracy | Within acceptable limits (specific data not fully detailed in abstracts) |
| Retention Time | 0.81 min (this compound); 0.65 min (Internal Standard) |
| Sample Preparation | Liquid-liquid extraction with methyl-t-butyl ether after alkaline treatment |
| Chromatographic Column | Reverse-phase (Phenomenex Luna C18) |
| Run Time | Short runtime, enabling high throughput |
For scientists aiming to replicate this method, here is a step-by-step workflow of the described procedure.
Q1: What makes this LC-MS/MS method superior to other techniques for analyzing this compound? This method addresses key challenges in this compound analysis. Due to extensive first-pass metabolism, this compound reaches very low plasma concentrations, requiring high sensitivity [1]. This method's LLOQ of 10 pg/mL is significantly lower than many reported HPLC-UV or GC methods. The short runtime (under 1 minute for this compound) allows for high-throughput analysis, and the MRM detection offers high specificity to avoid interference from metabolites [1] [2].
Q2: My method shows poor recovery or signal. What should I check?
Q3: Are there other recognized analytical methods for this compound? Yes, other techniques are published, though they may have different applications (e.g., pharmaceutical formulation analysis). A 2019 review article lists several methods [3] [4]:
The LC-MS/MS method is generally preferred for biological matrix analysis due to its superior sensitivity and specificity [1] [5].
The provided protocol offers a robust starting point. For implementation in a regulated environment, you would need to establish and document all acceptance criteria for parameters like precision and accuracy through your own validation studies.
The table below summarizes key formulation strategies, their components, and the resulting solubility and bioavailability enhancements as reported in the literature.
| Formulation Strategy | Key Components / Carriers | Drug Carrier Ratio | Solubility/Dissolution Enhancement | Bioavailability Enhancement | Key Findings |
|---|---|---|---|---|---|
| Solid Dispersion [1] | Poloxamer 407 (PXM 407) | 5:1 | ~16-fold increase in saturation solubility | Information not specified | Best results with solvent evaporation/fusion methods; DSC/PXRD confirmed drug amorphization [1] |
| Solid Dispersion [2] | Poloxamer 407 (PXM 407) | Information not specified | Significant dissolution enhancement | ~2.4-fold increase vs. marketed capsule | Formulated into a controlled-release matrix tablet; good stability under various storage conditions [2] |
| Nanoparticles [3] | Soluplus | 0.75:1 (Polymer:Drug) | ~10-fold solubility increase | Information not specified | Prepared by antisolvent precipitation; P-XRD/SEM confirmed reduced drug crystallinity [3] |
| Coated Solid Lipid Nanobioparticles (c-SLN) [4] [5] | Glycerol Monostearate, Soya Lecithin, Eudragit L100, Rutin | 2.5 mg ISR : 2.5 mg Rutin | High entrapment efficiency (97.85%) & sustained release over 40h | 3.2 to 4.7-fold increase vs. conventional suspension | Rutin acts as a bioenhancer; formulation shows potential for dose reduction [4] |
| Nanosuspension [6] | HPMC | 1:1 | Significant increase in dissolution rate | Information not specified | Prepared by sonoprecipitation; synergy of particle size reduction and crystallinity decrease [6] |
Here are the methodologies for the key nanonization techniques presented in the search results.
This protocol can produce solid dispersions with high solubility enhancement.
This method is effective for producing nanoparticles that significantly increase dissolution rate.
This technique creates a sophisticated delivery system for enhanced bioavailability and sustained release.
Q1: Why is nanonization particularly suitable for this compound? this compound is classified as a BCS Class II drug, meaning it has low solubility and high permeability [3] [7]. Its oral bioavailability is low (15%-24%), primarily due to extensive first-pass metabolism and poor aqueous solubility [3] [5]. Nanonization addresses the rate-limiting step of dissolution, thereby enhancing solubility and potentially improving bioavailability.
Q2: How does the choice of polymer influence the performance of solid dispersions? The polymer plays a critical role. Poloxamer 407 has been shown to be highly effective, producing a 16-fold solubility increase in a 5:1 ratio with this compound [1]. This is attributed to its surfactant properties, which aid in wettability and solubilization. Other polymers like Soluplus have also demonstrated significant (10-fold) solubility enhancement in nanoparticle formulations [3].
Q3: My nanoparticle formulation is aggregating. What could be the cause? Aggregation can be caused by several factors:
Q4: What characterization techniques are essential to confirm successful nanonization? A combination of techniques is required:
To help visualize the strategic approach and relationships between different techniques, the following diagram outlines the core pathways for this compound nanonization.
Furthermore, for complex formulations like coated lipid nanoparticles, a statistical approach to optimization is highly beneficial. The following diagram illustrates a typical Quality by Design (QbD) workflow.
The following table summarizes the official dosing guidance for isradipine in patients with hepatic impairment:
| Patient Population | Recommended Dosing | Key Considerations & Pharmacokinetic Changes |
|---|---|---|
| Hepatic Impairment (General) | No initial dose adjustment recommended. Initiate with standard adult dose [1] [2] [3]. | Use with caution; adjust dose based on clinical response [4] [5]. |
| Hepatic Cirrhosis | Specific dosing not established; follow general guidance for hepatic impairment. | Systemic availability increased to 37% (vs. 15-24% in healthy subjects). Systemic clearance reduced (0.6 L/min vs. 1.1 L/min in healthy subjects) [6] [7]. |
The need for cautious titration in liver impairment is due to altered drug metabolism.
The relationship between liver disease and this compound pharmacokinetics can be visualized in the following workflow:
For researchers designing studies on this compound in hepatic impairment, the following methodology from a key pharmacokinetic study provides a foundational model [6].
Based on the available data, here are critical factors for professionals to consider:
This table outlines frequent issues, their potential causes, and corrective actions based on experimental findings for isradipine nanosuspensions.
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Large Particle Size | Insufficient stirring time [1], low stabilizer concentration [1], suboptimal stabilizer type [1], low antisolvent/solvent ratio [2] | Increase milling/stirring time (e.g., ~20 hours) [1]; increase stabilizer concentration; use polymer blends (e.g., PVP K25) [1]; optimize antisolvent/solvent ratio [2] |
| High PDI (>0.3) | Inhomogeneous nucleation [2], insufficient stabilizer [3] [4], unstable supersaturation, inconsistent energy input [2] | Optimize drug/stabilizer ratio [2]; ensure adequate stabilizer type/concentration [1]; use controlled precipitation methods (e.g., sonoprecipitation) [2] |
| Particle Aggregation / Instability | Low zeta potential [1], inadequate steric/electrostatic stabilization [3] [4], Ostwald ripening [3] [4] | Optimize stabilizers to increase zeta potential; use ionic surfactants for electrostatic stabilization [3] [4]; use polymers (e.g., HPMC) for steric hindrance [1] |
| Low Saturation Solubility | Inadequate particle size reduction, unstable polymorphic form [3] [4] | Further reduce particle size to increase surface area [3] [4]; confirm drug remains in stable crystalline state post-processing [5] |
Here are the specific methodologies used in published studies for formulating this compound nanosuspensions, which you can reference as standard protocols.
This top-down method uses physical energy to break down large drug particles into nanoscale ones.
This bottom-up method involves precipitating drug nanoparticles from a solution.
The following diagram maps out the logical workflow for developing and optimizing a nanosuspension, integrating the principles of Quality by Design (QbD).
Successful nanosuspension development relies heavily on understanding the role of stabilizers and the underlying principles.
Q1: What are the proven benefits of forming inclusion complexes with this compound? Forming inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD) and its derivatives, directly addresses several critical challenges associated with this compound [1]. The table below summarizes the key improvements documented in research:
| Improvement Area | Key Quantitative Findings | Experimental Context |
|---|---|---|
| Photostability | Photostability more than doubled after 4 days of radiation [1]. Formation with Methyl-β-CD also doubled photostability [2]. | Radiation under ICH guidelines (HBO-200 lamp); stability assessed via HPLC/HPTLC [1] [2]. |
| Solubility & Dissolution | A 1:2 molar ratio (this compound:β-CD) was identified as optimal for solubility [1]. A sustained release profile was maintained over 24 hours using HPMC matrix tablets [1]. | Solubility tests and dissolution studies comparing pure drug vs. complexes [1]. |
| Crystalline Structure | Confirmed conversion from a crystalline to an amorphous state [1]. | Analysis via Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) [1]. |
Q2: What is the standard protocol for preparing this compound-β-Cyclodextrin complexes? The Solvent Evaporation Method is a well-established and effective technique [1]. The following workflow outlines the key stages and critical control points for this preparation.
Q3: How do I analytically confirm successful complex formation and its properties? A multi-technique approach is required to fully characterize the inclusion complex. The following workflow integrates the key analytical steps and their purposes.
Q4: The dissolution rate of my complex is not showing significant improvement. What could be wrong?
Q5: My stability studies show degradation, unlike the reported results. How can I improve photostability?
Q6: How can I develop a sustained-release (SR) formulation from the inclusion complex?
A 2007 open-label, drug substitution study provides the most relevant head-to-head data for your query [1]. The table below summarizes the key findings from this study.
| Parameter | Amlodipine (10 mg) | Isradipine CR (10 mg) | Notes |
|---|---|---|---|
| Systolic BP (SBP) Reduction | Baseline: 154.4 ± 8.8 mmHg | 146.5 ± 7.4 mmHg* | *Statistically significant (p<0.05) reduction after 6 weeks of this compound [1]. |
| Diastolic BP (DBP) Reduction | Baseline: 85.9 ± 6.8 mmHg | 81.7 ± 6.4 mmHg | Trend not statistically significant [1]. |
| Edema Incidence (10 mg group) | 13/63 patients (20.6%) | 6/63 patients (9.5%) | Edema improved upon switching to this compound and recurred upon reversion to amlodipine [1]. |
| Study Design | Open-label substitution study; patients switched from amlodipine to this compound CR and back. |
The clinical differences can be partly explained by their distinct pharmacological properties. The table below compares their core characteristics.
| Characteristic | Amlodipine | This compound |
|---|---|---|
| FDA-Approved Uses | Hypertension, Coronary Artery Disease, Chronic Stable Angina [2] [3] | Hypertension [4] |
| Half-Life | Long: 30-50 hours [2] [5] [3] | Short: 8 hours [6] [4] |
| Dosing Frequency | Once daily [2] | Multiple times daily (standard release) [7] |
| Bioavailability | High (64%-90%) [2] [3] | Low to moderate (15%-24%) due to extensive first-pass metabolism [4] |
| Common Adverse Effects | Edema, dizziness, flushing, palpitations [2] [5] | Dizziness, edema, headache, flushing [4] [7] |
| Protein Binding | ~98% [3] | 95% [4] |
For the 2007 Open-Label Substitution Study [1]:
For the 2025 Amlodipine Pharmacovigilance Study [8] [9]:
Both drugs are dihydropyridine calcium channel blockers that primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure [4] [2] [3].
The difference in edema rates is attributed to differential dilation of arterioles versus precapillary sphincters [5]. Amlodipine's high bioavailability and long half-life result in sustained, potent dilation of arterioles, which increases intracapillary pressure. However, it has less effect on precapillary resistance vessels, leading to a net increase in hydrostatic pressure that forces fluid into the interstitial space, causing edema. This compound may cause less reflex sympathetic activation, potentially contributing to lower edema incidence, though this is not conclusively proven [1].
Diagram: Proposed Mechanism for CCB-Induced Edema. The therapeutic reduction in blood pressure and the adverse effect of edema originate from the same primary drug action but diverge due to differential effects on various segments of the vascular tree [5].
| Outcome Measure | Isradipine Group (10 mg/day) | Placebo Group | Treatment Effect (95% CI) | P-value |
|---|---|---|---|---|
| Primary Outcome: Change in UPDRS Parts I-III (ON state) [1] [2] | +2.99 points | +3.26 points | -0.27 points (-3.02 to 2.48) | 0.85 |
| Key Secondary Outcomes [1] [2] | ||||
| • Time to initiate dopaminergic therapy | No significant difference | No significant difference | Not Applicable | Not Significant |
| • Time to onset of motor complications | No significant difference | No significant difference | Not Applicable | Not Significant |
| • Change in nonmotor disability & quality of life | No significant difference | No significant difference | Not Applicable | Not Significant |
| Common Adverse Events [1] [3] | Edema, Dizziness | (Less frequent) | Not Applicable | Not Applicable |
For research professionals, the detailed methodology of the trial is critical for interpreting these results and designing future studies.
The trial was founded on a strong scientific premise but yielded negative results. Understanding the underlying rationale and potential limitations is key.
The following diagram illustrates the logical flow from the preclinical hypothesis through the clinical trial outcomes.
| Measurement Type | Experimental System | Target / State | Reported Value (Kd or IC₅₀) | Citation |
|---|---|---|---|---|
| Binding Affinity (Kd) | Vascular Smooth Muscle Membranes | High-Affinity Site | 0.09 nM | [1] |
| Vascular Smooth Muscle Membranes | Low-Affinity Site | 30 nM | [1] | |
| Calcium Current Block (IC₅₀) | Isolated Portal Vein Cells (Slow Calcium Current) | Resting Channels | 0.15 nM | [1] |
| Isolated Portal Vein Cells (Slow Calcium Current) | Inactivated Channels | 0.03 nM | [1] | |
| Isolated Portal Vein Cells (Fast Calcium Current) | Not Specified | 45 nM | [1] |
| Property | Details | Citation |
|---|---|---|
| Primary Target Specificity | High affinity for L-type VGCCs (Cav1.2 and Cav1.3); noted for potent selectivity for Cav1.3. | [2] |
| Stereoselectivity | The (+)-(S)-enantiomer is the pharmacologically more potent form. | [3] |
| Protein Binding | Binds to human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) in a stereoselective manner. | [3] |
The data in the tables above were derived using several established experimental techniques. Here is a summary of the key methodologies:
This compound blocks calcium channels through a state-dependent mechanism. The following diagram illustrates its pathway to neuronal calcium channel blockade.
This state-dependent binding is a key feature of its mechanism. Research indicates that this compound exhibits higher affinity for inactivated channels than for resting channels, which contributes to its potent inhibitory effect [1]. Furthermore, some studies suggest that the drug's action may involve inducing a drug-induced inactivated channel conformation, where the presence of the drug itself stabilizes the channel in an inactivated state [4].
The table below summarizes the key findings from studies using isradipine in different pre-clinical models of Parkinson's disease.
| Model/Toxin | Key Findings on Neuroprotection | Proposed Mechanisms | Dosing in Animal Studies |
|---|
| 6-OHDA Model [1] [2] [3] | - Dose-dependent sparing of striatal dopaminergic terminals and SNc cell bodies [1] [2] [3].
For researchers looking to replicate or understand these studies, here is a summary of the core methodologies.
This model involves a unilateral lesion to create an asymmetric condition that can be measured behaviorally.
This model uses a systemic toxin to create a more widespread, bilateral lesion that mimics dopaminergic neuron degeneration.
The diagrams below illustrate the key signaling pathways through which this compound exerts its neuroprotective effects.
Figure 1. This compound Action in the MPTP Model
In the MPTP model, the toxin leads to an upregulation of L-type calcium channels (LTCCs), primarily Cav1.2 and Cav1.3 [5]. This increases calcium influx, which has two critical consequences: it induces mitochondrial oxidant stress [7] and promotes iron accumulation in dopaminergic neurons [5]. Both pathways converge to cause severe oxidative stress and ultimately, neuron degeneration. This compound intervenes by blocking the LTCCs, thereby reducing calcium influx and its downstream toxic effects.
Figure 2. This compound Action in the 6-OHDA Model
In the 6-OHDA model, the vulnerability of substantia nigra neurons is linked to their unique physiology. These neurons use Cav1.3 L-type calcium channels to sustain a continuous, pacemaking activity [2] [3]. This results in a constant basal calcium influx, which elevates mitochondrial oxidant stress and energy demand, making the neurons more susceptible to toxins like 6-OHDA [2] [3] [7]. This compound, with its high affinity for Cav1.3 channels, reduces this calcium influx, thus diminishing the underlying metabolic stress and protecting the neurons from toxin-induced degeneration [1] [2].
This mechanistic diversity enhances its potential as a disease-modifying therapy. The data from these studies were instrumental in designing human clinical trials, including a phase 3 study to evaluate its ability to slow Parkinson's disease progression in patients [8] [7].
| Parameter | This compound | Enalapril |
|---|---|---|
| Drug Class | Dihydropyridine Calcium Channel Blocker [1] | Angiotensin-Converting Enzyme (ACE) Inhibitor [2] |
| Systolic BP Reduction | 12 mm Hg [2] | 10 mm Hg [2] |
| Diastolic BP Reduction | 9 mm Hg [2] | 7 mm Hg [2] |
| Responder Rate | Higher [2] | Lower [2] |
| Common Adverse Reactions | Headache, Dizziness, Edema [2] | Cough, Headache, Chest Pain [2] |
| Discontinuations due to Lack of Efficacy | 0 patients [2] | 4 patients [2] |
The data in the table above comes from a 10-week clinical trial published in 1991. Here are the key methodological details and context from that study [2]:
For additional context, recent research (2025) into novel antihypertensive agents like Lorundrostat (an aldosterone synthase inhibitor) highlights different safety considerations, such as an increased risk of hyperkalemia and hyponatremia [3]. This illustrates how safety profiles are closely tied to a drug's specific mechanism of action.
The differing efficacy and safety profiles of these drugs stem from their distinct mechanisms for lowering blood pressure. The diagram below illustrates their primary pathways.
The core mechanisms are:
The information from the 1991 trial is solid for a direct this compound-Enalapril comparison, but it is over 30 years old. For a comprehensive and up-to-date guide, I suggest:
"this compound versus antihypertensive", "calcium channel blockers comparative safety", or "network meta-analysis hypertension treatment".
The table below summarizes key information for isradipine and two other common calcium channel blockers, amlodipine and nifedipine.
| Drug Name | Approved Uses for Hypertension | Average Cost per Unit (Generic) | Common Side Effects | Half-life (hours) |
|---|---|---|---|---|
| This compound [1] | Yes [1] | $0.51 per 2.5 mg capsule [1] | Swelling, dizziness, headache [2] | ~8 [1] |
| Amlodipine [1] | Yes [1] | $0.04 per 10 mg tablet [1] | Edema (swelling) [1] | ~35 [1] |
| Nifedipine [1] | Yes (extended-release) [1] | Information not located | Common side effects include swelling [1] | ~5 [1] |
> Note on Cost: The listed price for this compound is for a 2.5 mg capsule, while amlodipine is for a higher 10 mg tablet. A direct milligram-to-milligram cost comparison is not possible with this data. This compound is typically taken twice daily due to its shorter half-life, which may impact the total daily and monthly medication cost compared to once-daily alternatives like amlodipine [1] [2].
While head-to-head clinical trials with this compound are dated, the following data points provide insight into its efficacy and how the drug class performs.
For your guide, here is a summary of the methodology from a key clinical trial investigating this compound's efficacy [3]:
To help visualize the process of evaluating a drug's clinical and economic profile, the following diagram outlines key assessment areas based on the gathered information.
For the target audience of researchers and drug development professionals, here are the key takeaways:
Acute Toxic;Irritant;Health Hazard;Environmental Hazard